molecular formula C18H16FN3O2S B2555630 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 688337-01-1

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No. B2555630
CAS RN: 688337-01-1
M. Wt: 357.4
InChI Key: BMNQJXWBELAINW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group and phenyl groups .

Scientific Research Applications

Synthesis and Imaging Applications

  • Synthesis for PET Imaging : Imidazolyl derivatives have been synthesized for potential clinical PET studies, demonstrating the relevance of such compounds in imaging histamine H3 receptors. For example, fluoroproxyfan, an imidazolyl derivative, was labeled with ^18F, suggesting the utility of related compounds in neuroimaging and receptor studies (Iwata et al., 2000).

Anticonvulsant and Antiprotozoal Activity

  • Anticonvulsant Activity : Certain imidazol-1-yl derivatives have shown anticonvulsant activity against seizures induced by maximal electroshock, highlighting the therapeutic potential of structurally similar compounds in treating seizure disorders (Aktürk et al., 2002).
  • Antiprotozoal Activity : Derivatives of benzimidazole with imidazol-1-yl groups have exhibited strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, surpassing the efficacy of metronidazole. This suggests potential applications of related compounds in developing antiprotozoal therapies (Pérez‐Villanueva et al., 2013).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Novel coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to the imidazole class, have shown significant antioxidant activity. This points to the application of these compounds in exploring antioxidant properties and potentially in developing therapeutic agents for oxidative stress-related diseases (Chkirate et al., 2019).

Computational and Pharmacological Evaluation

  • Pharmacological Potential : Computational and pharmacological evaluations of heterocyclic derivatives have identified certain compounds as potential candidates for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating the broad pharmacological applications of imidazole-related compounds (Faheem, 2018).

properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-16-4-2-3-14(11-16)21-17(23)12-25-18-20-9-10-22(18)15-7-5-13(19)6-8-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNQJXWBELAINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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